N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a piperazine ring, a benzenesulfonamide group, and various substituents such as a chlorophenyl and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The key steps include:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.
Deprotection: Removal of protective groups using PhSH.
Intramolecular Cyclization: Formation of the final piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: Compounds like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide share structural similarities and may exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also have diverse biological activities and can be compared in terms of their pharmacological properties.
Uniqueness
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H25ClF3N3O3S |
---|---|
Molecular Weight |
552g/mol |
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H25ClF3N3O3S/c1-19-8-10-24(11-9-19)37(35,36)33(23-7-2-4-20(16-23)26(28,29)30)18-25(34)32-14-12-31(13-15-32)22-6-3-5-21(27)17-22/h2-11,16-17H,12-15,18H2,1H3 |
InChI Key |
PEKHHWPJEBZTBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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